3-Chloro-[2,4'-bipyridine]-5-carboxylic acid
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Overview
Description
3-Chloro-[2,4’-bipyridine]-5-carboxylic acid is a bipyridine derivative, which is a class of compounds characterized by two pyridine rings connected by a single bond. These compounds are known for their versatility and are used in various fields such as coordination chemistry, catalysis, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-[2,4’-bipyridine]-5-carboxylic acid typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which forms a carbon-carbon bond between a boronic acid and a halide in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of bipyridine derivatives, including 3-Chloro-[2,4’-bipyridine]-5-carboxylic acid, often involves large-scale coupling reactions using metal catalysts. The process may include steps such as purification through crystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-[2,4’-bipyridine]-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in catalysis.
Reduction: Reduction reactions can modify the functional groups, such as converting the carboxylic acid group to an alcohol.
Substitution: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of bipyridine N-oxides, while reduction can yield alcohol derivatives .
Scientific Research Applications
3-Chloro-[2,4’-bipyridine]-5-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-[2,4’-bipyridine]-5-carboxylic acid involves its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings can form strong bonds with metal centers, which can alter the electronic properties of the metal and enhance its catalytic activity . This coordination can also affect the reactivity of the compound, making it useful in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its strong binding to metal ions.
4,4’-Bipyridine: Another bipyridine isomer with applications in materials science and catalysis.
3,3’-Bipyridine: Less common but still used in specific catalytic applications.
Uniqueness
3-Chloro-[2,4’-bipyridine]-5-carboxylic acid is unique due to the presence of the chlorine atom and carboxylic acid group, which provide additional sites for chemical modification and enhance its reactivity compared to other bipyridine derivatives .
Properties
Molecular Formula |
C11H7ClN2O2 |
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Molecular Weight |
234.64 g/mol |
IUPAC Name |
5-chloro-6-pyridin-4-ylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H7ClN2O2/c12-9-5-8(11(15)16)6-14-10(9)7-1-3-13-4-2-7/h1-6H,(H,15,16) |
InChI Key |
KFARCXAAVDDOFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=C(C=C(C=N2)C(=O)O)Cl |
Origin of Product |
United States |
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